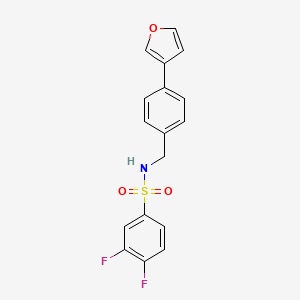

3,4-difluoro-N-(4-(furan-3-yl)benzyl)benzenesulfonamide

Description

Properties

IUPAC Name |

3,4-difluoro-N-[[4-(furan-3-yl)phenyl]methyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13F2NO3S/c18-16-6-5-15(9-17(16)19)24(21,22)20-10-12-1-3-13(4-2-12)14-7-8-23-11-14/h1-9,11,20H,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYJQONUILLMFDX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CNS(=O)(=O)C2=CC(=C(C=C2)F)F)C3=COC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13F2NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-difluoro-N-(4-(furan-3-yl)benzyl)benzenesulfonamide typically involves a multi-step process. One common method includes the following steps:

Formation of the Benzyl Intermediate: The benzyl intermediate can be synthesized through a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated benzene compound in the presence of a palladium catalyst.

Introduction of the Furan Moiety: The furan ring can be introduced via a Friedel-Crafts acylation reaction, where the benzyl intermediate reacts with a furan derivative in the presence of a Lewis acid catalyst.

Sulfonamide Formation: The final step involves the reaction of the benzyl-furan intermediate with a sulfonyl chloride derivative to form the sulfonamide group.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as chromatography, would be essential to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

3,4-difluoro-N-(4-(furan-3-yl)benzyl)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones under specific conditions.

Reduction: The sulfonamide group can be reduced to an amine under hydrogenation conditions.

Substitution: The difluoro groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst is typically used for reduction reactions.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions, often in the presence of a base like sodium hydride.

Major Products

Oxidation: Furanones and other oxidized derivatives.

Reduction: Amines and reduced sulfonamide derivatives.

Substitution: Various substituted benzene derivatives depending on the nucleophile used.

Scientific Research Applications

3,4-difluoro-N-(4-(furan-3-yl)benzyl)benzenesulfonamide has several scientific research applications:

Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.

Biological Studies: It can be used as a probe to study biological pathways and interactions due to its ability to interact with various biomolecules.

Mechanism of Action

The mechanism of action of 3,4-difluoro-N-(4-(furan-3-yl)benzyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, while the furan and difluoro groups can enhance binding affinity through hydrophobic interactions and electronic effects. These interactions can modulate the activity of the target enzyme or receptor, leading to the desired biological effect.

Comparison with Similar Compounds

Substituent Variations on the Benzyl Group

The benzyl group’s substitution pattern significantly influences physicochemical and biological properties. Key analogs include:

Variations in the Sulfonamide Core

Modifications to the sulfonamide core or adjacent fluorination patterns alter electronic properties and target affinity:

Key Insight: The 3,4-difluoro configuration in the target compound may provide optimal electronic effects for target binding compared to 2,4-difluoro isomers or non-fluorinated analogs .

Biological Activity

3,4-Difluoro-N-(4-(furan-3-yl)benzyl)benzenesulfonamide is a synthetic compound with potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic applications, and comparative studies with similar compounds.

Chemical Structure

The compound features a sulfonamide group attached to a benzene ring, which is further substituted with difluoro groups and a furan moiety. The structural formula is represented as follows:

The biological activity of this compound primarily arises from its interaction with specific molecular targets, such as enzymes and receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active sites of enzymes. The furan and difluoro groups enhance binding affinity through hydrophobic interactions and electronic effects, modulating the activity of target enzymes or receptors.

Biological Activity Evaluation

Recent studies have evaluated the biological activity of various benzenesulfonamide derivatives, including this compound. These studies have highlighted several key activities:

- Antimicrobial Activity : Compounds within this class have demonstrated significant antimicrobial properties against various pathogens. For example, related sulfonamides showed minimum inhibitory concentrations (MIC) ranging from 6.28 mg/mL to 6.72 mg/mL against bacteria like E. coli and S. aureus .

- Anti-inflammatory Effects : The compound has been associated with anti-inflammatory activities in vivo. In experimental models, certain sulfonamides inhibited carrageenan-induced rat paw edema significantly .

Comparative Studies

To understand the unique properties of this compound, it is beneficial to compare it to structurally similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 3,4-Difluoro-N-(2-(furan-3-yl)ethyl)benzenesulfonamide | Ethyl linker instead of benzyl | Similar antimicrobial properties |

| 3,4-Difluoro-N-(4-(furan-3-yl)benzamide | Benzamide group instead of sulfonamide | Lower anti-inflammatory activity |

The presence of the furan ring enhances electronic interactions while the sulfonamide group provides strong hydrogen bonding capabilities, making it a versatile compound for various applications .

Case Studies

- In Vivo Anti-inflammatory Study : A study on related sulfonamides demonstrated their effectiveness in reducing inflammation in rat models. The compound exhibited up to 94% inhibition at specific time points when administered at appropriate doses .

- Antimicrobial Efficacy : Another study reported that derivatives of benzenesulfonamides exhibited potent antimicrobial activity against a range of pathogens with varying MIC values. This suggests that modifications in the structure can lead to enhanced efficacy against resistant strains .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.